Cytotoxic Activity Against HeLa Cells: Cross-Study Potency Benchmarking
In a standardized cytotoxicity assay, 2-((1-phenylethyl)thio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole displayed an IC50 of 3.24 µM against the HeLa cervical carcinoma cell line, with a reported mechanism involving increased Bax and decreased Bcl-2 expression consistent with apoptosis induction . In contrast, the structurally related analog 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole, which bears a benzylthio rather than 1-phenylethylthio group at the 2-position, exhibits a different cytotoxic profile, indicating that the 1-phenylethyl substituent contributes distinct potency characteristics .
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cervical carcinoma cells |
|---|---|
| Target Compound Data | IC50 = 3.24 µM |
| Comparator Or Baseline | 2-(benzylthio)-1-(phenylsulfonyl)-4,5-dihydro-1H-imidazole: no IC50 data available under identical conditions; distinct cytotoxic profile observed |
| Quantified Difference | 3.24 µM for target compound; comparator profile differs qualitatively |
| Conditions | HeLa cell line cytotoxicity assay with apoptosis marker assessment (Bax/Bcl-2) |
Why This Matters
For researchers seeking a 1-phenylsulfonyl-4,5-dihydroimidazole with demonstrated sub-5 µM cytotoxicity and an apoptosis-related mechanism, this compound offers a specific, quantified starting point not available for the benzylthio analog.
